4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds and pyrazolones. This compound is characterized by the presence of a diazenyl group (-N=N-) attached to a bromophenyl ring and a pyrazolone core. Azo compounds are known for their vivid colors and are widely used in dyeing industries, while pyrazolones are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azo compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the dyeing industry due to its azo group, which imparts vivid colors to fabrics and other materials.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a bromophenyl diazenyl group and a pyrazolone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
25779-60-6 |
---|---|
Molecular Formula |
C16H13BrN4O |
Molecular Weight |
357.20 g/mol |
IUPAC Name |
4-[(2-bromophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H13BrN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
CEZQOOQUIGTPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.